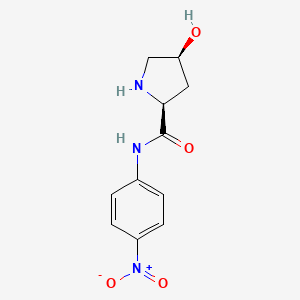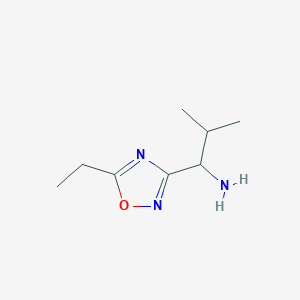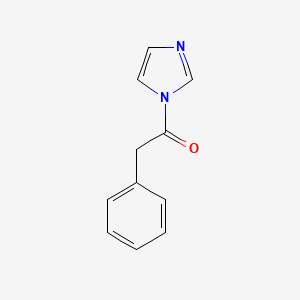![molecular formula C12H8BIO3 B12829569 (1-Iododibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B12829569.png)
(1-Iododibenzo[b,d]furan-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Iododibenzo[b,d]furan-4-yl)boronic acid is an organoboron compound that features both an iodine atom and a boronic acid group attached to a dibenzofuran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(1-Iododibenzo[b,d]furan-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the iodine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of functionalized dibenzofuran derivatives .
Applications De Recherche Scientifique
(1-Iododibenzo[b,d]furan-4-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving boron-containing compounds.
Industry: It can be used in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism by which (1-Iododibenzo[b,d]furan-4-yl)boronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic acid group can form stable complexes with transition metals, facilitating the transfer of organic groups in these reactions. The iodine atom can act as a leaving group, making the compound highly reactive in substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Bromodibenzo[b,d]furan-4-yl)boronic acid
- (1-Chlorodibenzo[b,d]furan-4-yl)boronic acid
- (1-Fluorodibenzo[b,d]furan-4-yl)boronic acid
Uniqueness
(1-Iododibenzo[b,d]furan-4-yl)boronic acid is unique due to the presence of both an iodine atom and a boronic acid group on the dibenzofuran core. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis. The iodine atom provides a good leaving group for substitution reactions, while the boronic acid group is essential for cross-coupling reactions .
Propriétés
Formule moléculaire |
C12H8BIO3 |
|---|---|
Poids moléculaire |
337.91 g/mol |
Nom IUPAC |
(1-iododibenzofuran-4-yl)boronic acid |
InChI |
InChI=1S/C12H8BIO3/c14-9-6-5-8(13(15)16)12-11(9)7-3-1-2-4-10(7)17-12/h1-6,15-16H |
Clé InChI |
OLTSYJWQHLUZTF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C(=C(C=C1)I)C3=CC=CC=C3O2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


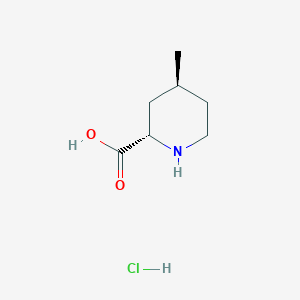
![2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12829487.png)
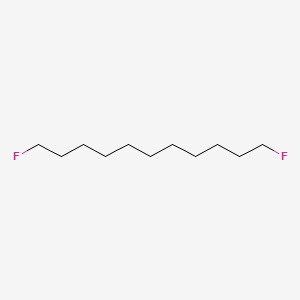
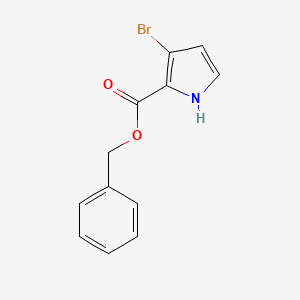
![2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12829508.png)

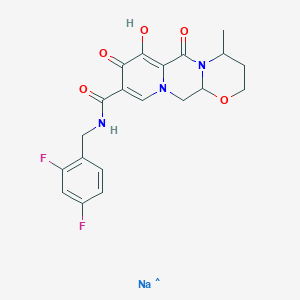

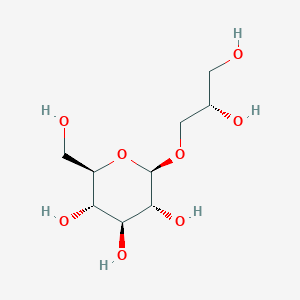
![(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12829526.png)

